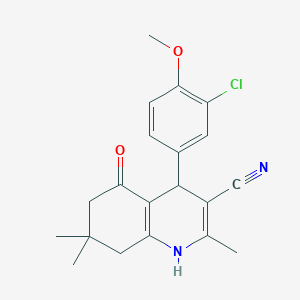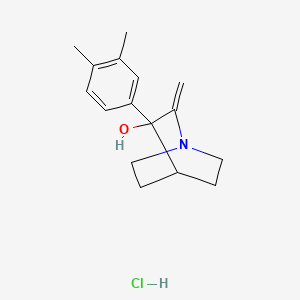![molecular formula C20H18N4O3S3 B11998391 4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11998391.png)
4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it for specialized studies.
化学反応の分析
Reactivity:
Oxidation and Reduction: The compound may undergo redox reactions, but specific examples are scarce.
Substitution Reactions: It could participate in substitution reactions, although the exact conditions remain elusive.
Hydrazine derivatives: These are likely involved in the synthesis.
Thiol compounds: Used for introducing the sulfanyl groups.
Acylating agents: For acetylating the hydrazine moiety.
Major Products: The major products formed during the synthesis would be intermediates leading to the final compound.
科学的研究の応用
Chemistry:
Chemical Probes: Researchers use it as a probe to study specific reactions or mechanisms.
Structural Studies: Its unique structure makes it valuable for structural analysis.
Biological Activity: Investigating its effects on biological systems.
Drug Development: It may serve as a starting point for drug design.
Materials Science:
作用機序
The precise mechanism of action remains unexplored. Further research is needed to understand how it interacts with biological targets and pathways.
類似化合物との比較
Unfortunately, direct comparisons are challenging due to its rarity. it stands out for its distinctive structure.
Similar Compounds:Hydrazones: Explore related hydrazones for comparison.
Thiadiazoles: Investigate other thiadiazole derivatives.
特性
分子式 |
C20H18N4O3S3 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
4-[(E)-[[2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N4O3S3/c1-13-2-4-15(5-3-13)11-28-19-23-24-20(30-19)29-12-17(25)22-21-10-14-6-8-16(9-7-14)18(26)27/h2-10H,11-12H2,1H3,(H,22,25)(H,26,27)/b21-10+ |
InChIキー |
OKGSLQQJHMPNEH-UFFVCSGVSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11998311.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)




![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)

![(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine](/img/structure/B11998377.png)



